molecular formula C21H28O5 B195564 Aldosterone CAS No. 52-39-1

Aldosterone

货号: B195564
CAS 编号: 52-39-1
分子量: 360.4 g/mol
InChI 键: PQSUYGKTWSAVDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aldosterone, a steroid hormone synthesized in the adrenal zona glomerulosa, plays a pivotal role in regulating blood pressure, electrolyte balance, and fluid homeostasis via the renin-angiotensin-aldosterone system (RAAS) . Its synthesis is catalyzed by this compound synthase (CYP11B2), and it exerts effects by binding to the mineralocorticoid receptor (MR), influencing sodium retention, potassium excretion, and vascular tone . Clinically, this compound dysregulation is implicated in hypertension, primary aldosteronism (PA), and chronic kidney disease (CKD) .

准备方法

合成路线和反应条件: 醛固酮可以通过一系列化学反应从胆固醇合成。 关键步骤包括将胆固醇转化为孕烯醇酮,然后进行一系列羟基化和氧化反应形成醛固酮 . 该过程需要特定的酶,例如胆固醇侧链裂解酶和醛固酮合酶 .

工业生产方法: 醛固酮的工业生产涉及使用生物技术方法生产必要的酶和底物。 该过程经过优化,以确保激素的高产量和纯度 .

相似化合物的比较

Structural Comparison with Analogous Compounds

Aldosterone shares structural and functional similarities with several steroid hormones and synthetic analogs. Key comparisons include:

Ecdysone

  • Structural Similarity : A Tanimoto similarity score of 71 (vs. This compound) based on 2D molecular modeling, with overlapping steroidal backbones .
  • Biological Targets : Both bind to the MR (Protein Data Bank ID: 2A3I) .
  • Functional Differences : Ecdysone regulates arthropod molting, while this compound governs mammalian electrolyte balance .

11-Deoxycorticosterone (DOC) and 11-Deoxycortisol

  • Cross-Reactivity: These precursors in steroidogenesis exhibit cross-reactivity in chemiluminescent immunoassays (CLIA) for this compound, complicating diagnostic accuracy in conditions like 11β-hydroxylase deficiency .

Hecogenin (HEC) and Hecogenin Acetate (HA)

  • Mechanism: Inhibit this compound synthase (CYP11B2), reducing this compound production.

Functional Comparison with Related Hormones and Therapeutics

Mineralocorticoid Receptor (MR) Agonists/Antagonists

Compound Target Function Clinical Relevance
This compound MR Sodium retention, potassium excretion PA, hypertension, heart failure
Spironolactone MR antagonist Blocks this compound effects PA, heart failure, CKD
Eplerenone MR antagonist Selective MR blockade Hypertension, CKD
KBP-5074 (Non-steroidal) MR antagonist Reduces albuminuria in renal injury models Improved therapeutic index vs. eplerenone

This compound Synthase Inhibitors

  • FAD286 : Reduces this compound synthesis in PA models but lacks clinical approval due to off-target effects .
  • Hecogenin Derivatives : Suppress CYP11B2 expression, showing diuretic effects in preclinical studies .

Clinical Assay Cross-Reactivity and Measurement Challenges

This compound quantification is critical for diagnosing PA but faces challenges due to:

  • Methodological Variability: Radioimmunoassay (RIA) and CLIA show strong correlation (slope = 0.988, intercept = 70.4 pmol/L) but differ in serum vs. plasma measurements (5–85% variability) .
  • Cross-Reactivity: DOC and 11-deoxycortisol interfere with immunoassays, falsely elevating this compound levels in 11β-hydroxylase deficiency .

Therapeutic Implications and Research Findings

  • MR Antagonists: Spironolactone and eplerenone reduce cardiovascular and renal morbidity in PA and CKD. Non-steroidal KBP-5074 shows superior efficacy in reducing albuminuria .
  • This compound-Adiposity Link : Higher BMI correlates with elevated this compound via adipokine-mediated CYP11B2 activation (leptin) and MR-driven inflammation .

生物活性

Aldosterone, a steroid hormone produced by the adrenal cortex, plays a pivotal role in regulating electrolyte balance, blood pressure, and fluid homeostasis. Its biological activity is primarily mediated through mineralocorticoid receptors (MR) in various target tissues, including the kidneys, heart, and blood vessels. This article explores the mechanisms of action, effects on various physiological systems, and clinical implications of this compound.

1. Biosynthesis and Regulation

Biosynthesis Pathway
this compound is synthesized from cholesterol in the zona glomerulosa of the adrenal cortex. The process involves several enzymatic steps facilitated by proteins such as steroidogenic acute regulatory protein (StAR) and cytochrome P450 enzymes (CYP11B2) . The synthesis is stimulated by angiotensin II (Ang II) and adrenocorticotropic hormone (ACTH), which act through specific signaling pathways to enhance this compound production .

Regulatory Mechanisms
The secretion of this compound is tightly regulated by the renin-angiotensin-aldosterone system (RAAS). Ang II stimulates this compound release rapidly, while ACTH influences its synthesis over a longer duration. Additionally, potassium levels also play a crucial role; hyperkalemia directly stimulates this compound secretion .

This compound exerts its effects primarily through genomic and non-genomic pathways:

Genomic Actions
Upon binding to MR in target cells, this compound translocates to the nucleus, where it regulates gene expression related to sodium and potassium transport. Key proteins induced by this compound include:

  • Epithelial Sodium Channels (ENaC) : Increase sodium reabsorption in the renal collecting ducts.
  • Na+/K+ ATPase : Enhances potassium secretion and sodium reabsorption in renal tubules .

Non-Genomic Actions
Recent studies have highlighted rapid non-genomic actions of this compound affecting vascular smooth muscle cells and cardiomyocytes. These effects include modulation of intracellular calcium levels and activation of signaling pathways that influence vascular tone and cardiac function .

3. Physiological Effects

This compound's primary physiological effects include:

  • Regulation of Blood Pressure : By promoting sodium retention and potassium excretion, this compound increases blood volume and consequently blood pressure.
  • Electrolyte Balance : It maintains sodium homeostasis while facilitating potassium excretion.
  • Impact on Cardiovascular Health : Chronic elevation of this compound is associated with cardiovascular remodeling, hypertension, and increased risk of heart failure .

4. Clinical Implications

Primary Aldosteronism (Conn's Syndrome)
Primary hyperaldosteronism is characterized by excessive secretion of this compound, leading to hypertension and hypokalemia. Case studies have shown that patients with this condition often present with significant cardiovascular complications . Diagnosis typically involves measuring plasma this compound concentration (PAC) and plasma renin activity (PRA), with an elevated this compound-to-renin ratio indicating autonomous this compound production .

Parameter Normal Range Primary Aldosteronism
Plasma this compound4-30 ng/dL>30 ng/dL
Plasma Renin Activity0.5-2.0 ng/mL/hLow (<0.5 ng/mL/h)
This compound/Renin Ratio<20>25

Case Studies
Several case reports illustrate the severe implications of untreated primary hyperaldosteronism:

  • A young male presented with secondary hypertension leading to end-stage kidney disease due to high this compound levels .
  • Another case involved bilateral adrenal adenomas diagnosed via imaging techniques after abnormal hormonal profiles were established .

5. Research Findings

Recent research has delved into the molecular mechanisms underlying this compound's actions:

  • Studies have demonstrated that this compound can induce oxidative stress in cardiac tissues, contributing to hypertensive heart disease .
  • Genetic studies have identified mutations associated with familial hyperaldosteronism, providing insights into the hereditary aspects of this condition .

属性

IUPAC Name

11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSUYGKTWSAVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-39-1
Record name Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aldosterone
Reactant of Route 2
Aldosterone
Reactant of Route 3
Aldosterone
Reactant of Route 4
Aldosterone
Reactant of Route 5
Aldosterone
Reactant of Route 6
Aldosterone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。